molecular formula C15H14N2O3 B8006534 7,7-dimethyl-1-phenyl-8H-oxepino[4,3-c]pyrazole-4,6-dione

7,7-dimethyl-1-phenyl-8H-oxepino[4,3-c]pyrazole-4,6-dione

Cat. No.: B8006534
M. Wt: 270.28 g/mol
InChI Key: QGQOHSCJOSNBPR-UHFFFAOYSA-N
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Description

7,7-dimethyl-1-phenyl-8H-oxepino[4,3-c]pyrazole-4,6-dione is a heterocyclic compound that features a unique structure combining an oxepine ring with a pyrazole ring.

Properties

IUPAC Name

7,7-dimethyl-1-phenyl-8H-oxepino[4,3-c]pyrazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-15(2)8-12-11(13(18)20-14(15)19)9-16-17(12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQOHSCJOSNBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=NN2C3=CC=CC=C3)C(=O)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7,7-dimethyl-1-phenyl-8H-oxepino[4,3-c]pyrazole-4,6-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

7,7-dimethyl-1-phenyl-8H-oxepino[4,3-c]pyrazole-4,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

7,7-dimethyl-1-phenyl-8H-oxepino[4,3-c]pyrazole-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,7-dimethyl-1-phenyl-8H-oxepino[4,3-c]pyrazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to 7,7-dimethyl-1-phenyl-8H-oxepino[4,3-c]pyrazole-4,6-dione include other heterocyclic compounds with pyrazole or oxepine rings. These compounds may share some chemical properties but differ in their biological activities and applications. The unique combination of the oxepine and pyrazole rings in this compound sets it apart from other similar compounds .

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